molecular formula C7H12ClNO2 B7803184 1,2,5,6-Tetrahydro-1-methylnicotinic acid hydrochloride

1,2,5,6-Tetrahydro-1-methylnicotinic acid hydrochloride

Cat. No.: B7803184
M. Wt: 177.63 g/mol
InChI Key: PIVDNPNYIBGXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a derivative of nicotinic acid and is commonly used in various scientific research applications.

Properties

IUPAC Name

1-methyl-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVDNPNYIBGXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCC=C(C1)C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6018-28-6
Record name Arecaidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6018-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arecaidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetrahydro-1-methylnicotinic acid hydrochloride typically involves the hydrogenation of nicotinic acid derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydro-1-methylnicotinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetrahydro-1-methylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various signaling pathways, leading to changes in cellular responses and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5,6-Tetrahydro-1-methylnicotinic acid hydrochloride is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potential therapeutic applications in neurological disorders. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

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